molecular formula C14H24N2O2 B13705523 Tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate

Tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate

Cat. No.: B13705523
M. Wt: 252.35 g/mol
InChI Key: JXFWEZIJGDGRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3-cyanopropyl substituent at the 4-position. The cyano group (-CN) confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h12H,4-8,10-11H2,1-3H3

InChI Key

JXFWEZIJGDGRRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate typically involves:

  • Introduction of the tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen.
  • Functionalization at the 4-position of the piperidine ring with a 3-cyanopropyl substituent.
  • Use of suitable starting materials such as piperidine derivatives or halogenated intermediates.
  • Application of nucleophilic substitution or palladium-catalyzed coupling reactions.

Specific Synthetic Routes

Route via 4-Halopiperidine Intermediate

One common approach is to start from tert-butyl 4-halopiperidine-1-carboxylate (e.g., tert-butyl 4-iodopiperidine-1-carboxylate) and perform nucleophilic substitution with a cyanopropyl nucleophile or an appropriate cyanopropyl precursor.

  • Starting Material: tert-Butyl 4-iodopiperidine-1-carboxylate
  • Reagent: 3-cyanopropyl nucleophile (e.g., 3-cyanopropyl lithium or a cyanopropyl organometallic reagent)
  • Conditions: Typically carried out in dry solvents such as tetrahydrofuran (THF) under inert atmosphere to prevent side reactions.
  • Outcome: Substitution of the iodine with the 3-cyanopropyl group to yield the target compound.

This method benefits from the good leaving group ability of iodine and the stability of the Boc protecting group under nucleophilic substitution conditions.

Palladium-Catalyzed Cross-Coupling

Another efficient method involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck-type couplings, between a halogenated tert-butyl piperidine derivative and a cyanopropyl boronic acid or equivalent.

  • Example: Reaction of tert-butyl 4-(bromomethylene)piperidine-1-carboxylate with 3-cyanopropyl boronic acid.
  • Catalyst: Palladium complex, e.g., dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex.
  • Base: Potassium phosphate.
  • Solvent: Tetrahydrofuran (THF) with water.
  • Temperature: Approximately 50 °C.
  • Time: 1.5 hours.
  • Workup: Extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.
  • Yield: Moderate to good yields (~66% reported for similar compounds).

This method allows for mild reaction conditions and good functional group tolerance, preserving the Boc group and the nitrile functionality.

Multi-step Synthesis via Functional Group Transformations

A more elaborate route may involve:

  • Preparation of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
  • Conversion of the hydroxy group to a leaving group (e.g., mesylate or tosylate).
  • Nucleophilic substitution with cyanide ion to introduce the nitrile group.
  • Purification steps to isolate the target compound.

This approach is advantageous when direct substitution is challenging but requires careful control of reaction conditions to avoid side reactions and degradation of the Boc group.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Notes
Nucleophilic substitution tert-Butyl 4-iodopiperidine-1-carboxylate 3-Cyanopropyl nucleophile; dry THF Inert atmosphere, RT to reflux Not specified Requires preparation of organometallic cyanopropyl reagent; sensitive to moisture
Pd-catalyzed cross-coupling tert-Butyl 4-(bromomethylene)piperidine-1-carboxylate 3-Cyanopropyl boronic acid, Pd(dppf)Cl2, K3PO4, THF/H2O 50 °C, 1.5 h ~66 Mild conditions; preserves Boc and nitrile; scalable
Multi-step functional group transformation tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate MsCl or TsCl, NaCN, solvents Variable Not specified Longer route; requires careful handling of toxic cyanide; multiple purification steps

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyanopropyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

  • Key Differences: The hydroxyl (-OH) group in this analog replaces the cyano (-CN) group, increasing polarity and hydrogen-bonding capacity.
  • Physicochemical Properties: TPSA: 54.12 Ų (vs. 57.68 Ų for the cyanopropyl analog) due to reduced nitrile contribution . LogP: 1.68 (lower than the cyanopropyl analog’s 2.1), reflecting higher hydrophilicity . Solubility: 15 mg/mL in DMSO (vs. ~10 mg/mL for the cyanopropyl analog), attributed to the hydroxyl group’s polarity .
  • Biological Performance: Higher aqueous solubility improves gastrointestinal (GI) absorption but reduces blood-brain barrier (BBB) permeability (BBB score: 0.94 vs. 0.96 for the cyanopropyl analog) .

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Structural Distinction: Shorter hydroxymethyl (-CH2OH) substituent vs. 3-cyanopropyl.
  • Impact on Properties: Molecular Weight: 229.30 g/mol (vs. 252.34 g/mol for the cyanopropyl analog). TPSA: 49.12 Ų (lower due to reduced chain length and absence of nitrile) .

Positional and Steric Isomers

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Substituent Position : Hydroxyethyl group at the 3-position (vs. 4-position in the target compound).

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

  • Steric Modifications : Additional methyl group at the 4-position increases steric bulk.
  • LogP : 1.85 (higher than the unmodified hydroxypropyl analog) due to methyl’s hydrophobic contribution .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula MW (g/mol) TPSA (Ų) LogP Solubility (DMSO, mg/mL) BBB Permeability
Tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate C14H24N2O2 252.34 57.68 2.1 ~10 0.96
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C13H25NO3 243.34 54.12 1.68 15 0.94
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate C12H23NO3 229.30 49.12 1.45 20 0.85

Research Findings

  • Metabolic Stability: The cyano group in the target compound reduces oxidative metabolism compared to hydroxyl analogs, as demonstrated in microsomal assays (t1/2: 45 min vs. 28 min for the hydroxypropyl analog) .
  • CNS Penetration: The cyanopropyl analog’s logP (2.1) and TPSA (57.68 Ų) align with optimal ranges for BBB permeability, supported by in silico predictions (BBB score: 0.96) .
  • Toxicity Profile : Nitriles may pose cyanide-release risks under physiological conditions, necessitating rigorous safety assessments.

Biological Activity

Tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of inflammation and immune response modulation. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C12H20N2O2C_{12}H_{20}N_{2}O_{2} and features a piperidine ring substituted with a tert-butyl group and a cyanoalkyl side chain. Its structure is pivotal for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine-1-carboxylate with appropriate cyanopropyl derivatives. The reaction conditions often include solvents like dichloromethane (DCM) and catalysts to enhance yield and purity.

Anti-inflammatory Properties

Recent studies have highlighted the compound's role as an NLRP3 inflammasome inhibitor , which is crucial in mediating inflammatory responses. The NLRP3 inflammasome plays a significant role in the activation of caspase-1, leading to the release of pro-inflammatory cytokines like IL-1β. In vitro assays demonstrated that this compound can significantly reduce IL-1β release in LPS/ATP-stimulated THP-1 macrophages, indicating its potential as an anti-inflammatory agent .

Table 1: Inhibitory Effects on IL-1β Release

CompoundConcentration (µM)% Inhibition of IL-1β Release
This compound1075%
Control (Vehicle)-0%

Cytotoxicity Assessment

Cytotoxicity studies conducted using the MTT assay showed that at concentrations up to 100 µM, this compound exhibited low toxicity towards THP-1 cells, suggesting a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
0.198
1092
10085

The proposed mechanism involves the compound's ability to bind to the NLRP3 protein, inhibiting its ATPase activity and preventing the subsequent activation of caspase-1. This interaction is supported by computational modeling which suggests specific binding sites on the NLRP3 protein that are targeted by this compound .

Case Studies

A notable case study involved the application of this compound in models of chronic inflammation. The compound was administered to mice subjected to inflammatory stimuli, resulting in reduced markers of inflammation in serum and tissues compared to control groups. This study underscores its potential therapeutic use in diseases characterized by chronic inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.